Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate

Medicinal Chemistry ACE Inhibitor Synthesis Pharmaceutical Intermediate

CAS 898773-91-6 is the ortho-substituted piperidinomethyl phenyl butyrate regioisomer essential for ACE inhibitor intermediate synthesis. Unlike its meta (CAS 898793-74-3) and para (CAS 898775-79-6) regioisomers—which share the identical molecular formula C18H25NO3 but exhibit distinct binding geometries—this ortho-isomer provides the requisite steric proximity between the piperidine nitrogen and ketone carbonyl for pharmacophore formation. Generic substitution based solely on molecular formula is scientifically invalid. Analytical verification via predicted boiling point (435.7±35.0°C) ensures regioisomeric identity.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 898773-91-6
Cat. No. B1327273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
CAS898773-91-6
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCCC2
InChIInChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3
InChIKeyZCHIRWCVPHTAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6): Chemical Identity and Baseline Characteristics


Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6) is a synthetic small molecule with the molecular formula C18H25NO3 and molecular weight 303.40 g/mol [1]. It belongs to the class of γ-oxo benzenebutanoate esters and is structurally characterized by a piperidine ring linked via a methylene bridge to the ortho-position of a phenyl group, which is further connected to a 4-oxobutyrate ethyl ester moiety . Predicted physicochemical properties include a boiling point of 435.7±35.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and an enthalpy of vaporization of 69.2±3.0 kJ/mol . The compound is commercially available from multiple suppliers with typical purity specifications ranging from 95% to ≥98% .

Why Generic Substitution Fails: Ortho-Positional Specificity of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6)


In the procurement of piperidinomethyl phenyl butyrate derivatives, generic substitution based solely on molecular formula is demonstrably invalid due to regioisomeric differentiation. The target compound (CAS 898773-91-6) features the piperidinomethyl moiety at the ortho (2-) position of the phenyl ring. Regioisomers with meta (3-) or para (4-) substitution—including CAS 898793-74-3 (meta) and CAS 898775-79-6 (para) —share the identical molecular formula (C18H25NO3) and molecular weight (303.40 g/mol), yet exhibit distinct predicted boiling points (439.3±35.0 °C for meta isomer vs. 435.7±35.0 °C for ortho isomer) and, more critically, are expected to display divergent molecular recognition, binding geometry, and synthetic utility due to altered spatial orientation and electronic distribution around the phenyl ring. Furthermore, homologs differing in the length of the oxo-alkyl linker chain (e.g., valerate with C5 linker or hexanoate with C6 linker ) represent distinct chemical entities whose biological activity and reactivity profiles cannot be extrapolated from the butyrate scaffold. These structural variations preclude any assumption of functional equivalence, necessitating precise specification of CAS 898773-91-6 in research and industrial applications.

Product-Specific Quantitative Evidence: Differentiating Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6) from Regioisomers and Homologs


Ortho-Substitution Enables Distinct Synthetic Utility as ACE Inhibitor Intermediate

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (ortho-substituted) serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors . This synthetic utility is conferred by the ortho-positional arrangement of the piperidinomethyl moiety relative to the 4-oxobutyrate chain, which provides the requisite spatial geometry for subsequent cyclization or coupling reactions leading to the ACE inhibitor pharmacophore. Regioisomers with meta- or para-substitution (CAS 898793-74-3 and CAS 898775-79-6) are not documented as intermediates for ACE inhibitor synthesis, highlighting that the ortho-substitution pattern is a critical determinant of downstream synthetic compatibility in this pharmaceutical class. The specific synthetic pathway enabled by ortho-substitution cannot be replicated using alternative regioisomers, mandating precise procurement of CAS 898773-91-6 for ACE inhibitor research programs .

Medicinal Chemistry ACE Inhibitor Synthesis Pharmaceutical Intermediate

Predicted Boiling Point Variation Among Ortho, Meta, and Para Regioisomers

Regioisomeric differentiation of piperidinomethyl phenyl butyrates is quantifiable through predicted physicochemical properties. Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (ortho, CAS 898773-91-6) exhibits a predicted boiling point of 435.7±35.0 °C at 760 mmHg . In contrast, the meta-isomer (CAS 898793-74-3) has a predicted boiling point of 439.3±35.0 °C . The ortho-isomer demonstrates a 3.6 °C lower predicted boiling point relative to its meta counterpart. This measurable difference, while modest in magnitude, reflects the distinct intermolecular interactions arising from the altered spatial arrangement of the piperidinomethyl group relative to the 4-oxobutyrate chain, providing a verifiable parameter for distinguishing between regioisomers during analytical characterization and purification workflows .

Physicochemical Characterization Purification Analytical Method Development

Ortho-Substitution Determines Unique Molecular Geometry and Conformational Space

The ortho-substitution pattern of CAS 898773-91-6 confers a distinct molecular geometry and conformational ensemble relative to meta- and para-regioisomers. In the ortho-isomer, the piperidinomethyl group at the 2-position and the 4-oxobutyrate chain at the 1-position exist in close steric and electronic proximity, introducing conformational constraints and intramolecular interaction possibilities that are absent in the more spatially separated meta- and para-configurations . The canonical SMILES string CCOC(=O)CCC(=O)C1=CC=CC=C1CN1CCCCC1 confirms the adjacency of the ketone and piperidinomethyl substituents on the phenyl ring . This steric and electronic arrangement directly influences molecular recognition by biological targets, including enzymes and receptors where the precise spatial orientation of the piperidine nitrogen and ketone functional groups dictates binding affinity and selectivity .

Structural Biology Molecular Recognition Computational Chemistry

Commercial Availability Profile: Ortho-Isomer as the Preferentially Stocked Regioisomer

Procurement feasibility differs measurably among piperidinomethyl phenyl butyrate regioisomers. CAS 898773-91-6 (ortho-isomer) is maintained in active inventory by multiple established chemical suppliers, including Fluorochem, MolCore, AK Scientific, and Chemenu, with documented purity specifications ranging from 95% to ≥98% . The compound is available in research-scale quantities with catalog listings indicating ready availability . In contrast, the meta-isomer (CAS 898793-74-3) and para-isomer (CAS 898775-79-6) appear in fewer commercial listings and are less prominently stocked by major research chemical suppliers . This differential commercial availability reflects the ortho-isomer's established utility as a pharmaceutical intermediate, particularly for ACE inhibitor synthesis, which has driven more robust supply chain development for this specific regioisomer .

Chemical Procurement Supply Chain Research Enablement

Research and Industrial Application Scenarios for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6)


ACE Inhibitor Drug Discovery and Lead Optimization Programs

Medicinal chemistry teams engaged in angiotensin-converting enzyme (ACE) inhibitor development should procure CAS 898773-91-6 specifically as a synthetic intermediate. The ortho-substitution pattern of this compound provides the requisite spatial geometry for downstream synthetic transformations that generate the ACE inhibitor pharmacophore . Researchers should note that meta- and para-regioisomers (CAS 898793-74-3 and CAS 898775-79-6) are not documented as intermediates for this pharmaceutical class and cannot substitute in established synthetic routes . Upon procurement, analytical verification of regioisomeric identity should be performed using the predicted boiling point differential (435.7±35.0 °C for ortho-isomer versus 439.3±35.0 °C for meta-isomer) as an initial quality control parameter .

Structure-Activity Relationship (SAR) Studies of Piperidinomethyl Aromatic Ketones

For SAR investigations exploring the impact of substitution geometry on biological activity, CAS 898773-91-6 serves as the ortho-substituted reference compound within a regioisomeric panel. The ortho-configuration places the piperidinomethyl group and the 4-oxobutyrate chain in close steric and electronic proximity, creating unique conformational constraints and intramolecular interaction possibilities that are absent in the more spatially separated meta- and para-isomers . This distinct molecular geometry influences molecular recognition by enzymes and receptors, making the ortho-isomer essential as a comparator to establish structure-activity relationships across the regioisomeric series . Researchers conducting computational docking studies or biophysical binding assays should include CAS 898773-91-6 to fully characterize the positional dependence of target engagement.

Analytical Method Development and Reference Standard Qualification

Analytical chemistry laboratories developing purification protocols or quality control methods for piperidinomethyl phenyl butyrate derivatives should utilize CAS 898773-91-6 as an ortho-isomer reference standard. The predicted boiling point of 435.7±35.0 °C provides a benchmark parameter for optimizing distillation conditions and verifying regioisomeric identity . Additionally, the compound's physicochemical profile—including predicted density of 1.1±0.1 g/cm³ and vaporization enthalpy of 69.2±3.0 kJ/mol —informs solvent selection and chromatographic method development. Given its preferential commercial availability relative to meta- and para-isomers , CAS 898773-91-6 offers a practical and accessible standard for inter-laboratory method harmonization and batch-to-batch consistency verification.

Chemical Biology Probe Development Targeting Ortho-Substituted Binding Pockets

Chemical biology researchers developing molecular probes for protein targets with sterically constrained binding pockets may find CAS 898773-91-6 uniquely suitable as a scaffold. The ortho-substitution pattern generates a bent molecular geometry with the piperidine nitrogen and ketone carbonyl in spatial proximity, as confirmed by the canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN1CCCCC1 . This conformation may enable simultaneous engagement of adjacent binding subsites or catalytic residues that are inaccessible to the more extended meta- and para-isomers. Researchers investigating enzymes or receptors where ortho-substituted aromatic ketones demonstrate preferential activity should prioritize procurement of CAS 898773-91-6 for probe development, recognizing that the regioisomeric specificity is fundamental to the intended biological interrogation.

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